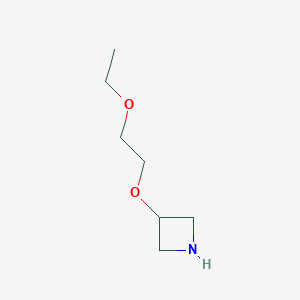![molecular formula C6H3N3O2 B11923710 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione CAS No. 56606-38-3](/img/structure/B11923710.png)
5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the use of microwave-assisted synthesis, which has been shown to be a robust method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a scaffold for developing kinase inhibitors and anticancer agents. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer progression.
Materials Science: The unique structural properties of the compound make it a candidate for use in organic electronics and materials with specific electronic properties.
作用機序
The mechanism of action of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), leading to the modulation of necroptosis pathways . The compound’s ability to interact with molecular targets such as kinases and receptors underlies its potential therapeutic effects.
類似化合物との比較
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and has been studied for its antiproliferative and kinase inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-one:
Uniqueness: 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione is unique due to its specific ring fusion and the resulting electronic properties. Its derivatives have shown distinct biological activities, making it a valuable scaffold for drug development and other applications.
特性
CAS番号 |
56606-38-3 |
|---|---|
分子式 |
C6H3N3O2 |
分子量 |
149.11 g/mol |
IUPAC名 |
pyrrolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11) |
InChIキー |
BSXBDKGWSQDPPD-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=N1)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)


![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)

![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)





![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)
